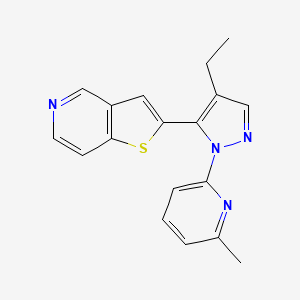

Alk-5-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H16N4S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[4-ethyl-1-(6-methyl-2-pyridinyl)pyrazol-5-yl]thieno[3,2-c]pyridine |

InChI |

InChI=1S/C18H16N4S/c1-3-13-11-20-22(17-6-4-5-12(2)21-17)18(13)16-9-14-10-19-8-7-15(14)23-16/h4-11H,3H2,1-2H3 |

InChI Key |

NIQVUPWBHUGPKD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1)C2=CC=CC(=N2)C)C3=CC4=C(S3)C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Alk-5-IN-1

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling, the transforming growth factor-beta (TGF-β) pathway plays a pivotal role in a myriad of physiological and pathological processes, including cell growth, differentiation, and fibrosis. The targeted inhibition of this pathway has emerged as a promising therapeutic strategy for a range of diseases, including cancer and fibrotic disorders. This technical guide delves into the core mechanism of action of Alk-5-IN-1, a small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), providing an in-depth resource for researchers, scientists, and drug development professionals.

This compound is a potent and selective inhibitor of ALK5, the type I serine/threonine kinase receptor for TGF-β.[1] By targeting ALK5, this compound effectively disrupts the canonical TGF-β signaling cascade, a critical pathway in cellular communication.

The TGF-β/ALK5 Signaling Axis: A Prime Therapeutic Target

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation. The activated ALK5 kinase then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Dysregulation of this pathway is a hallmark of numerous diseases, making ALK5 a compelling target for therapeutic intervention.

Mechanism of Action: Competitive Inhibition of ALK5

This compound exerts its inhibitory effect through competitive binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of ALK5's downstream targets, SMAD2 and SMAD3, thereby halting the propagation of the TGF-β signal. The blockade of SMAD phosphorylation and subsequent nuclear translocation effectively abrogates the transcriptional regulation of TGF-β-responsive genes involved in processes such as extracellular matrix deposition and cell cycle control.

Quantitative Analysis of ALK5 Inhibition

| Inhibitor | IC50 (nM) | Assay Type | Reference |

| IN-1130 | 5.3 | ALK5-mediated Smad3 phosphorylation | [2] |

| ALK5-IN-80 | 3.7 | ALK5 kinase activity | [3][4] |

| SB 525334 | 14.3 | ALK5 kinase activity | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of ALK5 inhibitors. These can be adapted for the specific investigation of this compound.

In Vitro ALK5 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Workflow:

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of this compound.

-

Enzyme and Inhibitor Incubation: In a microplate, add purified recombinant ALK5 enzyme to the reaction buffer. Add serially diluted this compound or vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (containing a radiolabel such as γ-32P-ATP or γ-33P-ATP) and a suitable substrate (e.g., purified GST-tagged Smad3).

-

Incubation: Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Assay for SMAD2/3 Phosphorylation

This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation in a cellular context.

Workflow:

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in a multi-well plate and grow to a desired confluency.

-

Serum Starvation: To reduce basal signaling, starve the cells in serum-free medium for several hours or overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

TGF-β Stimulation: Stimulate the cells with a known concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Analysis: Determine the levels of phosphorylated SMAD2/3 and total SMAD2/3 in the cell lysates using Western blotting or a specific ELISA kit. The ratio of phosphorylated to total SMAD provides a measure of pathway activation and its inhibition.

Conclusion

This compound represents a targeted approach to modulating the TGF-β signaling pathway through the selective inhibition of ALK5. Its mechanism of action, centered on the competitive inhibition of the ALK5 kinase, offers a promising avenue for the development of novel therapeutics for a range of diseases characterized by aberrant TGF-β signaling. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other ALK5 inhibitors, facilitating ongoing research and drug discovery efforts in this critical area of cell signaling.

References

An In-Depth Technical Guide to Alk-5-IN-1 as a TGF-β Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TGF-β Signaling Pathway and the Role of ALK5

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor, ALK5, through phosphorylation. Activated ALK5, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in a wide array of cellular functions.

Alk-5-IN-1 and other similar small molecules are ATP-competitive inhibitors that target the kinase domain of ALK5. By binding to the ATP-binding pocket of ALK5, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade. This targeted inhibition makes ALK5 an attractive therapeutic target for diseases driven by excessive TGF-β signaling.

Quantitative Data for ALK5 Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected ALK5 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| A-83-01 | ALK5 | Kinase Assay | 12 | [2] |

| SB-431542 | ALK5 | Kinase Assay | 94 | [3] |

| RepSox | ALK5 | Kinase Assay | 4 | [3] |

| GW788388 | ALK5 | Kinase Assay | 18 | [3] |

| LY2109761 | TβRI/II | Kinase Assay | 38 (Ki) | [3] |

| ALK5-IN-9 | ALK5 | Autophosphorylation | 25 | [4] |

| ALK5-IN-10 | ALK5 | Kinase Assay | 7 | |

| ALK5-IN-34 | ALK5 | Kinase Assay | ≤10 |

Table 2: Cellular Activity of Selected ALK5 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| A-83-01 | Mv1Lu | Transcriptional Reporter | 12 | [2] |

| SB-431542 | HepG2 | TGF-β Cellular Assay | 18 | |

| ALK5-IN-9 | NIH3T3 | Cell Activity | 74.6 | [4] |

Detailed Experimental Protocols

The following protocols describe standard assays used to characterize the activity and mechanism of action of ALK5 inhibitors like this compound.

ALK5 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK5.

Materials:

-

Recombinant active ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic peptide substrate or recombinant SMAD2/3)

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the ALK5 enzyme and substrate solution to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot for Phospho-SMAD2 (Cell-Based)

This assay determines the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Materials:

-

Cells responsive to TGF-β (e.g., HaCaT, A549, or HepG2)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phospho-SMAD2 to total SMAD2.

TGF-β-Responsive Luciferase Reporter Assay (Cell-Based)

This assay measures the transcriptional activity of the TGF-β/SMAD pathway.

Materials:

-

HEK293T or other suitable cells

-

TGF-β-responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements (SBEs) driving luciferase expression)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Recombinant human TGF-β1

-

Test compound (this compound)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the TGF-β-responsive luciferase reporter plasmid and the Renilla control plasmid.

-

After 24 hours, re-plate the cells into a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TGF-β1 for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the initial characterization of a novel ALK5 inhibitor.

Conclusion

This compound represents a valuable research tool for investigating the intricate roles of the TGF-β signaling pathway in health and disease. As an inhibitor of ALK5, it allows for the specific interrogation of this central kinase's function. While detailed quantitative data for this specific molecule remains elusive in the public domain, the provided protocols and the comparative data for other ALK5 inhibitors offer a robust framework for its characterization and application in preclinical research. The continued development and study of selective ALK5 inhibitors hold significant promise for the future treatment of a wide range of disorders, including various cancers and fibrotic conditions. Further investigation into the specific properties of this compound is warranted to fully elucidate its potential as a pharmacological probe.

References

The Role of ALK5 in Fibrosis and Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβRI), is a pivotal serine/threonine kinase receptor that plays a central role in TGF-β signaling. Dysregulation of the ALK5 pathway is a key driver in the pathogenesis of both fibrosis and cancer. In fibrotic diseases, ALK5 activation promotes the excessive deposition of extracellular matrix (ECM), leading to tissue scarring and organ failure.[1][2] In cancer, ALK5 exhibits a dual role, acting as a tumor suppressor in the early stages but paradoxically promoting tumor progression, invasion, and metastasis in advanced stages.[1][3] This guide provides an in-depth technical overview of the ALK5 signaling pathway, its pathological roles, and its emergence as a critical therapeutic target. It includes quantitative data on inhibitors, detailed experimental protocols for studying ALK5 function, and visual diagrams of key pathways and workflows.

The ALK5 Signaling Pathway

The biological effects of TGF-β are mediated through a heteromeric complex of type I (e.g., ALK5) and type II (TβRII) serine/threonine kinase receptors.[4] The signaling cascade is initiated when a TGF-β ligand binds to TβRII, which is a constitutively active kinase.[5] This binding event recruits ALK5 into the complex, allowing TβRII to phosphorylate and activate ALK5.[1][6] Once activated, ALK5 propagates the signal downstream through two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.[7]

Canonical Smad-Dependent Signaling

Activated ALK5 directly phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1][8] These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4.[6] This entire Smad complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad-binding elements) in the promoter regions of target genes to regulate their expression.[2][6] This pathway is central to the pro-fibrotic and tumor-promoting effects of TGF-β.

Non-Canonical (Smad-Independent) Signaling

In addition to the canonical Smad pathway, ALK5 can activate several Smad-independent signaling cascades. These include mitogen-activated protein kinase (MAPK) pathways such as p38, Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[3][7] The activation of these non-canonical pathways can be either direct or indirect and contributes to the diverse and often context-dependent cellular responses to TGF-β, including cell migration, proliferation, and apoptosis.[3][7]

Figure 1: ALK5 canonical and non-canonical signaling pathways.

Role of ALK5 in Fibrosis

Fibrosis is a pathological condition characterized by the excessive accumulation of ECM components, leading to tissue scarring and organ dysfunction.[1] The TGF-β/ALK5 signaling axis is recognized as the master regulator of this process.[2]

Mechanism of Action:

-

Fibroblast Activation: TGF-β, acting through ALK5, is the most potent known activator of fibroblasts, inducing their differentiation into myofibroblasts. Myofibroblasts are the primary cell type responsible for ECM production during fibrosis.[9]

-

ECM Deposition: The ALK5/Smad pathway directly upregulates the transcription of genes encoding ECM proteins, such as collagens and fibronectin.[2]

Preclinical studies across various models of organ fibrosis have demonstrated the therapeutic potential of inhibiting ALK5.

| Model | ALK5 Inhibitor | Key Findings | Reference |

| Rat Liver Fibrosis (DMN-induced) | GW6604 | Showed clear antifibrotic effects, resulting in improved liver function. | [10] |

| Rat Pulmonary Fibrosis (Adeno-TGF-β1) | SD-208 (Oral) | Blocked initiation of fibrosis and progression of established fibrosis. | [8] |

| Mouse Radiation-Induced Fibrosis | SKI2162 (Topical) | Reduced late skin reactions and leg contracture; significantly inhibited radiation-induced transcription of PAI-1 and α-SMA. | [2] |

| Multiple Mouse Fibrosis Models | SB-525334 | Effectively blocked TGF-β-driven fibroblast activation and ECM accumulation. | [9] |

Role of ALK5 in Cancer

The role of TGF-β/ALK5 signaling in cancer is complex and context-dependent, often described as a "double-edged sword."[1]

-

Early-Stage Tumor Suppression: In normal epithelial cells and early-stage tumors, TGF-β/ALK5 signaling is cytostatic, inhibiting cell proliferation and inducing apoptosis, thereby acting as a tumor suppressor.

-

Late-Stage Tumor Promotion: In advanced cancers, tumor cells often develop resistance to the cytostatic effects of TGF-β. At this stage, the pathway's function switches to promote tumor progression through several mechanisms:[1][11]

-

Epithelial-to-Mesenchymal Transition (EMT): Induces EMT, which enhances cancer cell motility, invasion, and metastasis.

-

Angiogenesis: Promotes the formation of new blood vessels to supply the tumor.[3] Studies show that ALK5 signaling stimulates the expression of matrix metalloproteinase-9 (MMP-9), a key factor in angiogenesis.[3]

-

Immunosuppression: TGF-β is a potent immunosuppressor within the tumor microenvironment, helping cancer cells evade the host immune system.[12]

-

The pro-tumorigenic effects in advanced cancers make ALK5 an attractive therapeutic target.[1][11]

| Inhibitor | Cancer Model | Reported IC50 | Key Findings / Status | Reference |

| Galunisertib (LY2157299) | Breast, Colorectal, HCC (animal models) | 50 nM | Showed antitumor activity alone and in combination with other agents. Has undergone extensive clinical development. | [13] |

| Vactosertib | Various | Not specified | Currently in clinical trials for cancer treatment. | [13] |

| RepSox | Cancer-Induced Bone Pain (rat model) | Not specified | Attenuated cancer-induced pain and p-Smad3 up-regulation. | [14] |

| NEX002 | Liver Cancer (animal models) | Not specified | A liver-targeted inhibitor designed to spare the heart from toxicity. Enhanced anti-tumor efficacy in combination with lenvatinib. | [15] |

| SB-431542 | Osteosarcoma cell line (MG63) | Not specified | Inhibited TGF-β-induced cellular proliferation. | [16] |

Key Experimental Protocols

ALK5 Kinase Activity Assay (In Vitro)

This assay measures the ability of ALK5 to phosphorylate a substrate and is the primary method for determining the potency (e.g., IC50) of small molecule inhibitors. The ADP-Glo™ Kinase Assay is a common format.[17]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. A luminescent signal is generated from a luciferase reaction that is coupled to the conversion of ADP back to ATP.[17]

Methodology:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer from a 5x stock (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA).[18]

-

Prepare a solution of the substrate, such as a TGFBR1-specific peptide, at the desired concentration (e.g., 10 mg/ml).[17]

-

Prepare an ATP solution at a concentration near the Km for ALK5 (e.g., 50 µM final concentration).[17]

-

Dilute the active ALK5 enzyme to the desired working concentration in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).[17]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 5 µL of the test inhibitor dilution (or vehicle for positive/negative controls).

-

Add 10 µL of the diluted ALK5 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of buffer to the "Negative Control" wells.

-

Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the peptide substrate.

-

Initiate the kinase reaction by adding 10 µL of the Master Mix to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[17]

-

-

Signal Detection (ADP-Glo™ Protocol):

-

Terminate the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent stops the reaction and depletes the remaining ATP.

-

Incubate at room temperature for 45 minutes.[17]

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the necessary components for the luciferase reaction.

-

Incubate at room temperature for another 30-45 minutes.[17]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ALK5 activity.

-

Figure 2: Workflow for an in vitro ALK5 kinase assay.

Animal Models of Fibrosis

In vivo models are essential for evaluating the efficacy of anti-fibrotic therapies. The bleomycin-induced pulmonary fibrosis model is widely used.[19][20]

Principle: Intratracheal administration of the chemotherapeutic agent bleomycin causes lung injury and inflammation, which is followed by a robust fibrotic response that mimics many features of human idiopathic pulmonary fibrosis (IPF).[20][21]

Methodology (Bleomycin-Induced Lung Fibrosis):

-

Animal Selection: Use a susceptible mouse strain, such as C57BL/6 (8-10 weeks old).[20][21]

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single dose of bleomycin sulfate (dissolved in sterile saline) via intratracheal or oropharyngeal instillation. A control group receives saline only.

-

-

Therapeutic Intervention:

-

Begin administration of the test compound (e.g., an ALK5 inhibitor) at a predetermined time point. To test for prevention, dosing may start at the time of bleomycin administration. To test for treatment of established fibrosis, dosing should begin after the initial inflammatory phase (e.g., 7-14 days post-bleomycin).[21]

-

Administer the compound daily via the appropriate route (e.g., oral gavage, intraperitoneal injection) for the duration of the study (typically 14-28 days).

-

-

Endpoint Analysis (at study termination):

-

Lung Function: Assess lung function using techniques like whole-body plethysmography.[20]

-

Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation and Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition.[20][22]

-

Biochemical Analysis:

-

Figure 3: General workflow for an in vivo fibrosis model study.

Animal Models of Cancer

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research for testing novel therapeutics.[23]

Principle: The absence of an adaptive immune system in the host mouse (e.g., SCID or nude mice) allows human cancer cells to grow and form tumors, providing a platform to assess the anti-tumor efficacy of a drug in a living system.[3][23]

Methodology (Subcutaneous Xenograft Model):

-

Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231 breast cancer cells) under sterile conditions.

-

Implantation:

-

Harvest and resuspend the cancer cells in a suitable medium, often mixed with Matrigel to support initial tumor growth.

-

Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunodeficient mice.

-

-

Tumor Growth and Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health.

-

-

Therapeutic Intervention:

-

Once tumors reach the target size, randomize the animals into treatment and control (vehicle) groups.

-

Administer the ALK5 inhibitor and vehicle according to the planned dosing schedule and route.

-

-

Endpoint Analysis:

-

Continue monitoring tumor growth. The primary endpoint is often tumor growth inhibition (TGI).

-

Terminate the experiment when tumors in the control group reach a predetermined maximum size.

-

At termination, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for target engagement (p-Smad2), or gene expression studies).[3]

-

Conclusion and Future Directions

ALK5 is a well-validated, critical node in the signaling pathways that drive both fibrosis and advanced-stage cancer. Its dual role underscores the complexity of TGF-β signaling but also highlights its potential as a therapeutic target. Small molecule inhibitors of ALK5 have shown significant promise in a wide range of preclinical models, and several have advanced into clinical trials.[1][13]

Future research and development efforts will likely focus on:

-

Selective Targeting: Developing inhibitors with improved selectivity and pharmacokinetic properties to minimize off-target effects and potential toxicities, such as the heart-sparing approach of NEX002.[15]

-

Combination Therapies: Investigating the synergistic effects of ALK5 inhibitors with other treatments, such as chemotherapy or immunotherapy (e.g., PD-1/PD-L1 inhibitors), to overcome resistance and enhance anti-tumor responses.[12][13]

-

Patient Stratification: Identifying biomarkers to select patients with fibrotic diseases or cancers who are most likely to respond to ALK5 inhibition.

-

Understanding Resistance: Elucidating the mechanisms by which cells might develop resistance to ALK5 inhibitors to inform the development of next-generation therapies.

The continued exploration of ALK5 biology and the clinical development of its inhibitors hold great promise for addressing significant unmet medical needs in fibrosis and oncology.

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. oncotarget.com [oncotarget.com]

- 3. ALK5 promotes tumor angiogenesis by upregulating matrix metalloproteinase-9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Therapeutic Impact Of An ALK5 Inhibitor Across Multiple Preclinical Fibrosis Models [pharmaceuticalonline.com]

- 10. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jcpjournal.org [jcpjournal.org]

- 14. Role of the CXCR4/ALK5/Smad3 Signaling Pathway in Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Activin receptor-like kinases: a diverse family playing an important role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. ulab360.com [ulab360.com]

- 19. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fibrosis Disease: From Mechanisms and Therapeutic Targets to Animal Models | Scientist.com [app.scientist.com]

- 21. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Portico [access.portico.org]

- 23. ijpbs.com [ijpbs.com]

Unveiling the Target Specificity and Selectivity of ALK5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβR1), is a pivotal serine/threonine kinase that plays a central role in the TGF-β signaling pathway. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 axis has been implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer. Consequently, the development of potent and selective ALK5 inhibitors has become a significant focus for therapeutic intervention.

This technical guide provides an in-depth overview of the target specificity and selectivity of ALK5 inhibitors. Due to the limited publicly available data for a compound specifically named "Alk-5-IN-1", this document will focus on the principles of ALK5 inhibitor characterization, utilizing data from a well-documented, highly selective ALK5 inhibitor, TP-008, as a representative example. We will delve into the quantitative data that defines its selectivity profile, the detailed experimental protocols used to generate this data, and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation: Target Selectivity of a Representative ALK5 Inhibitor (TP-008)

The selectivity of a kinase inhibitor is paramount to its utility as both a research tool and a therapeutic agent. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and providing greater confidence in attributing observed biological effects to the inhibition of the intended target. The selectivity of an ALK5 inhibitor is typically assessed by screening it against a broad panel of kinases.

Below is a summary of the selectivity data for the representative ALK5 inhibitor, TP-008.

| Target | Assay Type | Inhibitor Concentration | Result (Percent of Control or IC50) | Reference |

| ALK5 | Biochemical (Enzymatic) | - | IC50: 25 nM | [1] |

| ALK4 | Biochemical (Enzymatic) | - | IC50: 113 nM | [1] |

| Kinase Panel (469 kinases) | Binding Assay (scanMax) | 1 µM | No significant off-targets observed | [1] |

| ALK5 | Cellular (Luciferase Reporter) | - | IC50: 245 nM | [1] |

| ALK4 | Cellular (Luciferase Reporter) | - | IC50: 526 nM | [1] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of an inhibitor's potency and selectivity. Below are methodologies for key experiments cited in the characterization of selective ALK5 inhibitors.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified ALK5.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ALK5 kinase activity.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at or near the Km for ALK5)

-

Substrate (e.g., a generic peptide substrate or a specific protein like SMAD3)

-

Test inhibitor (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in kinase buffer.

-

In a 96-well or 384-well plate, add the kinase buffer, the substrate, and the test inhibitor dilutions.

-

Add the recombinant ALK5 enzyme to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase Panel Selectivity Screening (Binding Assay)

This high-throughput assay assesses the binding of an inhibitor to a large number of kinases to determine its selectivity profile.

Objective: To evaluate the selectivity of a test compound by measuring its binding affinity against a broad panel of kinases.

Methodology (Example: DiscoverX KINOMEscan™):

-

The test compound is incubated with DNA-tagged kinases from a comprehensive panel.

-

The mixture is then passed over an immobilized ligand that binds to the active site of the kinases.

-

Kinases that are not bound by the test compound will bind to the immobilized ligand, while those complexed with the inhibitor will remain in solution.

-

The amount of each kinase bound to the solid support is quantified using qPCR of the DNA tags.

-

The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase.

Cellular ALK5 Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of an inhibitor to block ALK5-mediated signaling within a cellular context.

Objective: To determine the cellular potency (IC50) of a test compound in inhibiting the TGF-β/ALK5 signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

A luciferase reporter plasmid containing SMAD-binding elements (SBEs)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

TGF-β1 ligand

-

Test inhibitor (serially diluted)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the SBE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Pre-incubate the cells with serial dilutions of the test inhibitor for 1-2 hours.

-

Stimulate the cells with TGF-β1 ligand (e.g., 10 ng/mL) to activate the ALK5 signaling pathway.

-

Incubate for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the TGF-β1 stimulated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[1]

Mandatory Visualizations

TGF-β/ALK5 Signaling Pathway

Caption: Canonical TGF-β signaling pathway mediated by ALK5 and the site of inhibitor action.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: A generalized workflow for the characterization of a kinase inhibitor's potency and selectivity.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and Development of ALK5 Inhibitors

Core Content:

This guide provides a comprehensive overview of the discovery and development of inhibitors targeting the Activin Receptor-Like Kinase 5 (ALK5). It covers the fundamental biology of the ALK5 signaling pathway, detailed experimental protocols for inhibitor characterization, a summary of key compounds with their associated quantitative data, and insights into clinical development challenges.

Introduction: ALK5 as a Therapeutic Target

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor I (TGFβRI), is a serine/threonine kinase receptor that is a critical component of the TGF-β signaling pathway.[1][2] This pathway is integral to a multitude of cellular processes, including growth, proliferation, differentiation, apoptosis, and immune regulation.[1][3][4] Dysregulation of TGF-β/ALK5 signaling is implicated in a range of pathologies. In the early stages of cancer, it can act as a tumor suppressor, but in advanced stages, it paradoxically promotes tumor progression, invasion, and metastasis.[1] Furthermore, aberrant ALK5 signaling is a key driver of fibrosis in various organs and is involved in cardiovascular diseases.[1][4]

The central and specific role of ALK5 in propagating the TGF-β signal makes it an attractive and "druggable" target for therapeutic intervention.[5][6] The development of small-molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain has become a promising strategy to counteract the pathological effects of excessive TGF-β signaling.[4][5][7] This document details the scientific journey from understanding the core signaling pathway to the preclinical and clinical evaluation of these targeted inhibitors.

The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling network can be broadly divided into a canonical Smad-dependent pathway and non-canonical Smad-independent pathways.

Canonical Smad-Dependent Pathway

The primary mechanism of TGF-β signal transduction is through the Smad protein family. The process is initiated when a TGF-β ligand (e.g., TGF-β1, -β2, -β3) binds to a dimer of the TGF-β type II receptor (TGFβRII).[3][8] This binding event induces the recruitment and formation of a hetero-tetrameric complex with a dimer of the ALK5 (TGFβRI) receptor.[2][8]

Within this complex, the constitutively active TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to its activation.[9] The activated ALK5 kinase then propagates the signal by directly phosphorylating the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][2][10] These phosphorylated R-Smads then dissociate from the receptor and form a trimeric complex with the common mediator Smad (Co-Smad), Smad4.[2][8][11] This entire complex translocates to the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes involved in cellular processes.[10][11] ALK5 inhibitors work by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and halting this signaling cascade.[1]

Non-Canonical Pathways

In addition to the canonical Smad pathway, activated ALK5 can signal through Smad-independent mechanisms. These pathways involve the activation of other signaling cascades, including mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK.[9][12] These non-canonical pathways contribute to the diverse and often context-dependent cellular responses to TGF-β signaling.

Quantitative Data for Representative ALK5 Inhibitors

A multitude of small-molecule ALK5 inhibitors have been developed. The tables below summarize their inhibitory activities and, where available, pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Selected ALK5 Inhibitors

| Compound | ALK5 IC₅₀ (nM) | Assay Type | Selectivity Notes | Reference(s) |

| Galunisertib (LY2157299) | 56 | Cell-free kinase assay | Selective TβRI inhibitor | [13] |

| Vactosertib (TEW-7197) | 11 | Cell-free kinase assay | Also inhibits ALK4 (IC₅₀ = 13 nM) | [13] |

| SB-431542 | 94 | Cell-free kinase assay | >100-fold selective vs p38 MAPK | [13] |

| RepSox (E-616452) | 23 (ATP binding) | Cell-free binding assay | Potent and selective for ALK5 | [13] |

| 4 (autophosphorylation) | Cell-free kinase assay | [13] | ||

| SB-525334 | 14.3 | Cell-free kinase assay | 4-fold less potent on ALK4; inactive on ALK2, 3, 6 | [13] |

| A-83-01 | 12 | Cell-free kinase assay | Potent inhibitor of ALK5 | [13] |

| GW6604 | 140 (autophosphorylation) | Cell-free kinase assay | Inhibits TGF-β induced PAI-1 (IC₅₀ = 500 nM) | [14] |

| 500 (cellular) | PAI-1 reporter assay | [14] | ||

| R-268712 | 2.5 | Not Specified | Potent and selective | [13] |

| TP0427736 | 2.72 | Kinase activity assay | >300-fold selective over ALK3 | [13] |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of Selected ALK5 Inhibitors

| Compound | Species | Oral Bioavailability (%) | Plasma Half-life (t₁/₂) | Route/Dose | Reference(s) |

| IN-1130 | Mouse | 8.95 | 62.6 min | Oral, 50.3 mg/kg | [15] |

| Rat | 11.4 | 156.1 min | Oral, 50.3 mg/kg | [15] | |

| Dog | 84.9 | 76.6 min | Oral, 5.5 mg/kg | [15] | |

| Monkey | 34.4 | 159.9 min | Oral, 5.5 mg/kg | [15] |

Experimental Protocols

The characterization of ALK5 inhibitors requires a cascade of robust in vitro and in vivo assays.

In Vitro Kinase and Binding Assays

These assays directly measure the ability of a compound to interact with and inhibit the ALK5 enzyme.

-

Principle: This assay measures the ability of a compound to inhibit the auto-phosphorylation of the purified ALK5 kinase domain.

-

Methodology:

-

Reagents: Purified recombinant 6-His-tagged ALK5 kinase domain (expressed in a baculovirus/Sf9 system), kinase assay buffer (e.g., 5 mM Tris pH 7.4, 1 mM MgCl₂, 0.1 mM CaCl₂), ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP), and test compounds.[14][16]

-

Procedure: a. Dispense test compounds at various concentrations into a microplate. b. Add the purified ALK5 enzyme to each well. c. Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time (e.g., 45 minutes) at 30°C or room temperature.[16] f. Terminate the reaction by adding SDS-PAGE loading buffer.

-

Detection: a. Separate the reaction products by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Detect phosphorylated ALK5 using an anti-phospho-serine/threonine antibody or by autoradiography if using radiolabeled ATP. d. Quantify band intensity to determine the IC₅₀ value.

-

-

Principle: This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate (e.g., a TGFβR1 peptide or GST-Smad3).[16][17] The ADP-Glo™ assay uses a luciferase-based reaction to measure ADP.

-

Methodology:

-

Reagents: TGFβR1 (ALK5) Kinase Assay Kit (e.g., BPS Bioscience #79686), which includes purified ALK5, a specific peptide substrate, ATP, and kinase assay buffer.[17] ADP-Glo™ reagents (Promega). Test compounds.

-

Procedure: a. Add kinase assay buffer, ATP, and peptide substrate to the wells of a white 96-well plate to create a master mix.[17] b. Add test compounds at desired concentrations. For controls, add diluent solution. c. Initiate the reaction by adding the diluted ALK5 enzyme. d. Incubate the plate at 30°C for 45 minutes.[17] e. Terminate the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature. f. Convert the produced ADP to ATP by adding the Kinase Detection Reagent. Incubate for another 30-45 minutes.[17]

-

Detection: Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the ALK5 kinase activity.

-

-

Principle: This is a competitive binding assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the ALK5 kinase by a test compound. Binding of the tracer and a europium-labeled anti-tag antibody to the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a loss of FRET.[18]

-

Methodology:

-

Reagents: GST- or His-tagged ALK5 kinase, LanthaScreen™ Eu-anti-Tag Antibody, Alexa Fluor™ 647-labeled kinase tracer, kinase buffer, and test compounds.

-

Procedure: a. Prepare serial dilutions of the test compound in a microplate (e.g., 384-well). b. Prepare a mixture of the ALK5 kinase and the Eu-labeled antibody and add it to the wells. c. Add the fluorescent tracer to all wells to initiate the binding reaction. d. Incubate for 1 hour at room temperature, protected from light.[18]

-

Detection: Read the plate on a FRET-capable plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) after excitation at 340 nm. The ratio of acceptor/donor emission is calculated and used to determine the IC₅₀ of the test compound.

-

Cell-Based Assays

These assays evaluate the inhibitor's activity in a more physiologically relevant context.

-

Methodology:

-

Cell Line Generation: Stably transfect a suitable cell line (e.g., HepG2, Mink Lung Epithelial Cells - TMLC) with a reporter construct (e.g., pCAGA₁₂-Luc).[14][20] Select and expand a clone that shows a high signal-to-background ratio upon TGF-β stimulation.

-

Procedure: a. Seed the stable reporter cells in a 96-well plate and allow them to attach overnight. b. Pre-treat the cells with serial dilutions of the ALK5 inhibitor for 1-2 hours. c. Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 100 pg/mL). d. Incubate for 16-24 hours. e. Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay substrate.

-

Analysis: Normalize the luciferase signal to total protein content or a co-transfected control (e.g., β-galactosidase) and calculate IC₅₀ values.

-

-

Principle: Directly measures the inhibition of the first intracellular step in the pathway: the phosphorylation of Smad2 and/or Smad3.

-

Methodology:

-

Cell Culture and Treatment: a. Culture cells (e.g., human breast epithelial cells, A549 lung cancer cells) to ~80% confluency. b. Serum-starve the cells for several hours to reduce basal signaling. c. Pre-incubate cells with various concentrations of the ALK5 inhibitor for 1-2 hours. d. Stimulate with TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).

-

Protein Extraction and Analysis: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA or Bradford assay. c. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a membrane. d. Probe the membrane with a primary antibody specific for phosphorylated Smad2 or Smad3 (p-Smad2/3). e. Re-probe the same membrane with an antibody for total Smad2/3 and a loading control (e.g., actin or GAPDH) to ensure equal loading.[20] f. Detect with a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Use densitometry to quantify the p-Smad/total Smad ratio.

-

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of ALK5 inhibitors.

-

Principle: Chronic administration of the hepatotoxin DMN to rodents induces liver injury and fibrosis, mimicking aspects of human fibrotic liver disease. This model is used to test the anti-fibrotic potential of ALK5 inhibitors.[14]

-

Methodology:

-

Induction: Administer DMN to rats or mice via intraperitoneal (i.p.) injection (e.g., 10 mg/kg) for 3 consecutive days per week for several weeks (e.g., 6 weeks).[14]

-

Treatment: Begin treatment with the ALK5 inhibitor (e.g., GW6604 at 80 mg/kg, p.o., twice daily) during the fibrotic phase (e.g., for the last 3 weeks of DMN administration).[14]

-

Endpoints: a. Histology: At the end of the study, sacrifice the animals and collect liver tissue. Stain with Masson's trichrome or Sirius Red to assess collagen deposition. b. Gene Expression: Measure mRNA levels of pro-fibrotic genes (e.g., Collagen IA1, TIMP-1, TGF-β) in liver homogenates via RT-qPCR.[14] c. Biochemical Markers: Measure serum levels of liver enzymes (ALT, AST) and bilirubin to assess liver function.[14]

-

-

Principle: Human tumor cells are implanted into immunocompromised mice to evaluate the anti-tumor efficacy of a compound.

-

Methodology:

-

Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MMTV-PyMT breast cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[21]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the ALK5 inhibitor via a clinically relevant route (e.g., intraperitoneal or oral) on a defined schedule.[21][22]

-

Endpoints: a. Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. b. Pharmacodynamics: Collect tumor tissue at the end of the study to measure target engagement (e.g., reduction in p-Smad2 levels). c. Metastasis: In orthotopic or metastatic models, assess the number and size of metastatic lesions in distant organs (e.g., lungs, liver).

-

ALK5 Inhibitor Discovery Workflow

The discovery of novel ALK5 inhibitors typically follows a structured screening cascade designed to identify potent, selective, and drug-like molecules.

Clinical Development and Challenges

Several ALK5 inhibitors have advanced into clinical trials, primarily for oncology and fibrosis.[23] For instance, Galunisertib (LY2157299) and Vactosertib (TEW-7197) have undergone investigation in various solid tumors.[23][24]

A significant challenge in the clinical development of TGF-β pathway inhibitors is managing on-target toxicities. TGF-β signaling is crucial for homeostasis in many tissues, and its systemic inhibition can lead to adverse effects. One of the most noted concerns is cardiotoxicity, as TGF-β signaling is vital for maintaining the integrity of heart valves.[7][25] This has led to careful patient monitoring in clinical trials and has spurred the development of strategies for cell-specific drug delivery to limit systemic exposure and enhance the therapeutic window.[25]

References

- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGF-Beta signaling - My Cancer Genome [mycancergenome.org]

- 9. mdpi.com [mdpi.com]

- 10. sinobiological.com [sinobiological.com]

- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 12. karger.com [karger.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ALK5 kinase activity assay [bio-protocol.org]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. ulab360.com [ulab360.com]

- 19. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]

- 23. researchgate.net [researchgate.net]

- 24. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications [ouci.dntb.gov.ua]

- 25. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

Biological functions of the ALK5 signaling pathway

An In-Depth Technical Guide to the Biological Functions of the ALK5 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Type I Receptor (TβRI), is a pivotal transmembrane serine/threonine kinase that serves as the primary receptor for the TGF-β superfamily of ligands, including TGF-β1, -β2, and -β3, and certain Growth Differentiation Factors (GDFs). Its signaling cascade is fundamental to a vast array of cellular processes, from proliferation and differentiation to apoptosis and migration. Dysregulation of the ALK5 pathway is a hallmark of numerous pathologies, including fibrosis, cancer, and developmental disorders. This document provides a comprehensive overview of the ALK5 signaling pathway, its biological functions, its role in disease, and the experimental methodologies used to study it, serving as a critical resource for researchers and therapeutic developers in the field.

The ALK5 Signaling Cascade

The ALK5 signaling pathway is initiated by ligand binding and can proceed through both canonical Smad-dependent and non-canonical Smad-independent routes. The cellular context, including the availability of co-receptors and interacting proteins, dictates the specific downstream effects.[1]

Canonical Smad-Dependent Pathway

The canonical pathway is the most well-characterized route for ALK5 signaling. The process involves a series of phosphorylation and complex formation events that culminate in the regulation of target gene transcription.

-

Ligand Binding and Receptor Complex Formation: TGF-β ligands first bind to the TGF-β Type II Receptor (TβRII), a constitutively active kinase.[2] This binding event induces a conformational change that allows for the recruitment and formation of a heterotetrameric complex with two ALK5 (TβRI) molecules.[2]

-

ALK5 Activation: Within the complex, TβRII phosphorylates ALK5 in its glycine-serine-rich (GS) domain, which activates the ALK5 kinase.[3][4]

-

R-Smad Phosphorylation: Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[4][5][6]

-

Co-Smad Complex Formation: Phosphorylated Smad2/3 dissociates from the receptor and forms a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[2][5][6]

-

Nuclear Translocation and Gene Regulation: The Smad2/3-Smad4 complex translocates into the nucleus, where it binds to specific DNA sequences (Smad-binding elements) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[2][5]

Non-Canonical (Smad-Independent) Pathways

In addition to the canonical Smad pathway, ALK5 can activate several Smad-independent signaling cascades in a context-dependent manner. These pathways contribute to the diversity and complexity of TGF-β responses.[5][7][8]

-

MAPK Pathways: ALK5 can activate mitogen-activated protein kinase (MAPK) pathways, including p38, Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1] The activation can be direct or occur downstream of other intermediates like GADD45β.[1] These pathways are involved in regulating cell migration and profibrotic gene expression.[1][9]

-

PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT pathway can also be activated downstream of ALK5, influencing cell survival and proliferation.[7]

-

Rho-like GTPase Pathways: ALK5 signaling can modulate the activity of Rho-like GTPases, such as RhoA, which are critical for regulating the actin cytoskeleton, cell adhesion, and motility.[7][8]

Biological Functions of ALK5 Signaling

ALK5 signaling is indispensable for embryonic development and adult tissue homeostasis. Its functions are highly pleiotropic, ranging from the regulation of cell fate to the maintenance of tissue integrity.

Embryonic Development

-

Skeletogenesis: ALK5 is critical for proper skeletal development. Conditional knockout of ALK5 in skeletal progenitor cells in mice results in dwarfism, shortened long bones, and defects in the formation of the perichondrium and bone collars.[10] This indicates ALK5 is essential for osteoblast lineage commitment, proliferation, and differentiation.[10] Germline knockout of ALK5 is early embryonic lethal (around day E10.5) due to severe defects in vasculogenesis.[11][12]

-

Neurogenesis: During development, ALK5 is highly expressed in migrating neurons and regulates the self-renewal of neural stem cells.[5] In the adult brain, ALK5-dependent signaling is a key regulator of the late stages of hippocampal neurogenesis, influencing the number, migration, and dendritic development of newborn neurons.[5][13] Constitutive activation of ALK5 in the forebrain has been shown to increase neurogenesis and improve memory function.[5][13]

-

Anterior-Posterior Axis Patterning: ALK5 serves as a receptor for Growth Differentiation Factor 11 (GDF11).[11][14] This interaction is crucial for regionalizing the anterior-posterior axis by regulating the expression of posterior Hox genes, such as Hoxc10.[11][14]

Tissue Homeostasis and Cellular Processes

-

Cartilage Homeostasis: In articular cartilage, ALK5 signaling is essential for maintaining homeostasis. Cartilage-specific deletion of ALK5 in mice leads to a progressive osteoarthritis-like phenotype, characterized by cartilage degradation, chondrocyte apoptosis, and an imbalance of catabolic and anabolic factors.[15]

-

Endothelial Cell Function: In endothelial cells, ALK5 signaling, often in opposition to ALK1 signaling, plays a crucial role. The ALK5/Smad2/3 pathway typically inhibits endothelial cell migration and proliferation, promoting a mature, quiescent phenotype and enhancing the deposition of the extracellular matrix.[16]

-

Immune Regulation: TGF-β is a potent immunosuppressive cytokine, and ALK5 signaling is central to this function. It can inhibit the differentiation and function of effector immune cells like cytotoxic T lymphocytes (CTLs) and promote the development of regulatory T cells (Tregs).[17]

Role of ALK5 in Disease

Given its central role in cell biology, aberrant ALK5 signaling is a key driver of several major human diseases.

Fibrosis

ALK5 signaling is considered a master switch for fibrosis in numerous organs.[18] Chronic tissue injury leads to sustained TGF-β production, which activates ALK5 in fibroblasts and other cell types, leading to their differentiation into myofibroblasts. These cells excessively deposit extracellular matrix (ECM) components, leading to tissue scarring and organ failure.[19][20]

-

Liver Fibrosis: ALK5 activation in hepatic stellate cells is a major driver of liver fibrosis.[19]

-

Pulmonary Fibrosis: Inhibition of ALK5 kinase activity has been shown to block both the initiation and progression of TGF-β1-induced pulmonary fibrosis in animal models.[21]

-

Radiation-Induced Fibrosis (RIF): ALK5 is a key mediator of RIF, a common complication of radiotherapy.[18]

Cancer

The role of ALK5 in cancer is complex and context-dependent, exhibiting a dual function.[6]

-

Tumor Suppression (Early Stage): In normal epithelial cells and early-stage tumors, ALK5 signaling is predominantly tumor-suppressive, mediating the anti-proliferative and pro-apoptotic effects of TGF-β.[6]

-

Tumor Promotion (Late Stage): In advanced cancers, tumor cells often lose their cytostatic response to TGF-β and instead utilize ALK5 signaling to their advantage. ALK5 activation can promote epithelial-to-mesenchymal transition (EMT), invasion, metastasis, angiogenesis, and immunosuppression, creating a favorable tumor microenvironment.[6][9][22] For example, ALK5 signaling can upregulate MMP-9 in tumor cells to promote angiogenesis.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. sinobiological.com [sinobiological.com]

- 3. atsjournals.org [atsjournals.org]

- 4. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Non-Smad pathways in TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALK5 promotes tumor angiogenesis by upregulating matrix metalloproteinase-9 in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Growth differentiation factor 11 signals through the transforming growth factor-beta receptor ALK5 to regionalize the anterior-posterior axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cartilage-specific deletion of Alk5 gene results in a progressive osteoarthritis-like phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 17. Activin receptor-like kinase5 inhibition suppresses mouse melanoma by ubiquitin degradation of Smad4, thereby derepressing eomesodermin in cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncotarget.com [oncotarget.com]

- 19. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Therapeutic Impact Of An ALK5 Inhibitor Across Multiple Preclinical Fibrosis Models [pharmaceuticalonline.com]

- 21. atsjournals.org [atsjournals.org]

- 22. Activin receptor-like kinases: a diverse family playing an important role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Alk-5-IN-1 in the Study of Epithelial-to-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-to-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and fibrosis. A key signaling pathway governing EMT is mediated by Transforming Growth Factor-beta (TGF-β) and its type I receptor, Activin-like kinase 5 (ALK5). Pharmacological inhibition of ALK5 presents a powerful tool to dissect the molecular mechanisms of EMT and to evaluate potential therapeutic strategies. This technical guide provides an in-depth overview of Alk-5-IN-1, a potent inhibitor of ALK5, and its application in studying TGF-β-induced EMT. This document outlines the mechanism of action of ALK5 inhibitors, offers a compilation of their inhibitory concentrations, and provides detailed experimental protocols for inducing and analyzing EMT in vitro.

Introduction to Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular reprogramming process where epithelial cells lose their characteristic cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, including enhanced migratory and invasive capabilities. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. The TGF-β signaling pathway is a primary inducer of EMT. Upon ligand binding, TGF-β receptors activate the intracellular SMAD proteins, which then translocate to the nucleus to regulate the transcription of genes that drive the mesenchymal phenotype.

The Role of ALK5 in TGF-β-induced EMT

Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that plays a pivotal role in initiating the intracellular signaling cascade upon TGF-β stimulation. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. This phosphorylation event is a critical step in the canonical TGF-β signaling pathway that leads to EMT.

This compound and Other ALK5 Inhibitors

Quantitative Data for ALK5 Inhibitors

| Inhibitor | IC50 (nM) | Target(s) | Reference |

| SB525334 | 14.3 | ALK5 | [1] |

| GW788388 | 18 | ALK5 | [1] |

| A-77-01 | 25 | ALK5 | [2] |

| LY3200882 | 38.2 | ALK5 | [2] |

| SD-208 | 48 | ALK5 | [2] |

| LY364947 | 59 | ALK5 | [2] |

| Galunisertib (LY2157299) | 56 | TβRI (ALK5) | [2] |

| Vactosertib (EW-7197) | 11 | ALK5 | [2] |

| TP0427736 | 2.72 | ALK5 | [1] |

| IN 1130 | 5.3 | ALK5 | [3] |

| SB 505124 | 47 | ALK5 | |

| GW6604 | 140 | ALK5 | [4] |

| TGF-β RI Kinase Inhibitor (LY-364947) | 51 | TGF-β RI | |

| RepSox | 23 | ALK5 | [1] |

Visualizing the Mechanism of Action

TGF-β/SMAD Signaling Pathway and Point of Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Induction of Epithelial-to-Mesenchymal Transition (EMT) in A549 Cells

This protocol describes the induction of EMT in the human lung adenocarcinoma cell line A549 using TGF-β1.[5][6][7][8][9]

Materials:

-

A549 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Recombinant Human TGF-β1

-

This compound (or other ALK5 inhibitor)

-

6-well plates

-

Serum-free DMEM/F-12 medium

Procedure:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well and culture until they reach 70-80% confluency.

-

Starve the cells by replacing the growth medium with serum-free DMEM/F-12 for 2-4 hours.

-

Prepare the treatment conditions:

-

Control: Serum-free medium.

-

TGF-β1 stimulation: Serum-free medium containing 5-10 ng/mL of TGF-β1.[8]

-

Inhibitor + TGF-β1: Serum-free medium containing the desired concentration of this compound (pre-incubate for 1 hour before adding TGF-β1).

-

-

Incubate the cells for 48-72 hours.

-

Observe morphological changes under a phase-contrast microscope. Epithelial A549 cells typically grow in cobblestone-like clusters, while cells undergoing EMT will appear more elongated and spindle-shaped.

-

Harvest the cells for downstream analysis (Western Blot or Immunofluorescence).

Western Blot Analysis of EMT Markers

This protocol details the detection of key EMT markers (E-cadherin, N-cadherin, and Vimentin) by Western blotting.[10][11][12][13]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-E-cadherin

-

Anti-N-cadherin

-

Anti-Vimentin

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Immunofluorescence Staining of EMT Markers

This protocol allows for the visualization of the subcellular localization and expression of EMT markers.[14][15][16][17][18]

Materials:

-

Cells grown on coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (as in Western Blot)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

Procedure:

-

Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow Visualization

Caption: Workflow for studying the effect of this compound on EMT.

Conclusion

This compound and other related ALK5 inhibitors are invaluable tools for investigating the role of TGF-β signaling in the complex process of epithelial-to-mesenchymal transition. By providing a means to specifically block a key upstream kinase in this pathway, these small molecules allow for the detailed study of the molecular and cellular changes that characterize EMT. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the mechanisms of EMT and exploring novel therapeutic interventions for diseases driven by this process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. IN 1130 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β-induced epithelial-mesenchymal transition of A549 lung adenocarcinoma cells is enhanced by pro-inflammatory cytokines derived from RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Epithelial-to-Mesenchymal Transition-Like Process Induced by TGF-β1 Enhances Rubella Virus Binding and Infection in A549 Cells via the Smad Pathway [mdpi.com]

- 9. Epithelial-to-mesenchymal transition markers to predict response of Berberine in suppressing lung cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]

- 18. Immunofluorescence Image Feature Analysis and Phenotype Scoring Pipeline for Distinguishing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Smad Proteins in ALK5 Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a wide range of diseases, from fibrosis to cancer. A central axis of this pathway involves the Type I receptor, Activin receptor-like kinase 5 (ALK5), and its downstream effectors, the Smad proteins. Understanding the intricate molecular mechanisms governing the ALK5-Smad signaling cascade is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the canonical ALK5-Smad pathway, detailing the activation, regulation, and nuclear functions of Smad proteins. It includes quantitative data on pathway components, detailed experimental protocols for studying these interactions, and visual diagrams to elucidate key processes.

The Core ALK5-Smad Signaling Pathway

The canonical TGF-β signaling pathway is initiated when a TGF-β superfamily ligand binds to a Type II receptor (TβRII).[1] This binding event recruits and activates the Type I receptor, ALK5, forming a heterotetrameric receptor complex.[2] TβRII, a constitutively active serine/threonine kinase, phosphorylates the glycine-serine-rich (GS) domain of ALK5, thereby activating the ALK5 kinase.[3] The activated ALK5 then serves as the primary conduit for propagating the signal intracellularly via the Smad family of proteins.

Smad Protein Family

Smad proteins are the central intracellular mediators of the TGF-β superfamily. They are classified into three functional groups:

-

Receptor-regulated Smads (R-Smads): These are direct substrates of the Type I receptor kinases. In the ALK5 pathway, the key R-Smads are Smad2 and Smad3.[4]

-